molecular formula C15H12ClN3O2 B10920140 N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920140
M. Wt: 301.73 g/mol
InChI Key: OMFNFZHZOPIGAX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, two methyl groups, and a carboxamide group attached to the oxazolo[5,4-b]pyridine core. The compound has garnered interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Triethylamine (TEA), sodium hydride (NaH)

    Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.

  • Pathways Involved: : It can modulate signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[5,4-b]pyridines: : These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

  • Oxazolo[4,5-b]pyridines: : These compounds have a different annulation pattern but exhibit similar pharmacological properties.

  • Indole Derivatives: : Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of a chlorophenyl group, two methyl groups, and a carboxamide group. This specific arrangement of functional groups contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H12ClN3O2/c1-8-7-10(13-9(2)19-21-15(13)17-8)14(20)18-12-6-4-3-5-11(12)16/h3-7H,1-2H3,(H,18,20)

InChI Key

OMFNFZHZOPIGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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